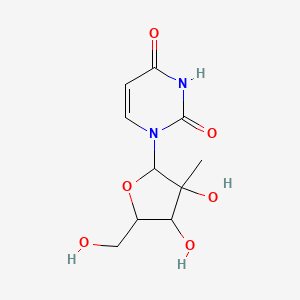

2'-C-methyluridine

Description

BenchChem offers high-quality 2'-C-methyluridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2'-C-methyluridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-[3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]pyrimidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O6/c1-10(17)7(15)5(4-13)18-8(10)12-3-2-6(14)11-9(12)16/h2-3,5,7-8,13,15,17H,4H2,1H3,(H,11,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBKORJKMMVZAOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C(OC1N2C=CC(=O)NC2=O)CO)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Genesis of a Potent Antiviral: A Technical Guide to the Synthesis and Discovery of 2'-C-Methyluridine

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and discovery of 2'-C-methyluridine, a key nucleoside analog that has paved the way for the development of potent antiviral therapeutics. This document details the chemical synthesis pathways, biological mechanism of action, and critical experimental protocols, offering a valuable resource for researchers in medicinal chemistry and virology.

Discovery and Significance

The discovery of 2'-C-methyluridine and its derivatives marked a significant milestone in the fight against chronic Hepatitis C virus (HCV) infection. Researchers identified this class of molecules as potent and selective inhibitors of the HCV NS5B polymerase, an RNA-dependent RNA polymerase (RdRp) essential for viral replication. The addition of a methyl group at the 2'-position of the ribose sugar sterically hinders the polymerase's action after the incorporation of the corresponding nucleotide triphosphate, acting as a chain terminator and halting viral RNA synthesis. This discovery led to the development of blockbuster drugs like Sofosbuvir (a phosphoramidate prodrug of a 2'-deoxy-2'-α-fluoro-2'-β-C-methyluridine analog), revolutionizing HCV treatment.[1][2]

Chemical Synthesis

The synthesis of 2'-C-methyluridine is a multi-step process that often begins with a protected and modified sugar moiety, which is then coupled with a pyrimidine base. A common and effective method is the Vorbrüggen glycosylation, which involves the reaction of a silylated nucleobase with a protected ribose derivative.

A representative synthetic scheme starts from D-ribose. The key steps involve the preparation of a protected 2-C-methyl-ribofuranose intermediate, followed by glycosylation with uracil and subsequent deprotection.

Synthetic Workflow

Caption: General synthetic workflow for 2'-C-methyluridine.

Experimental Protocols

Synthesis of 1,2,3-Tri-O-acetyl-5-O-p-methylbenzoyl-2-C-methyl-β-D-ribofuranose (Protected Ribose)

This multi-step synthesis starts from D-ribose and involves protection of hydroxyl groups, introduction of the 2'-C-methyl group, and final preparation for glycosylation. A detailed protocol can be adapted from literature describing the synthesis of similar ribofuranose derivatives.[3][4][5][6][7]

Materials:

-

D-ribose

-

Methanol, anhydrous

-

Thionyl chloride or HCl (gas)

-

Pyridine

-

Benzoyl chloride

-

Acetic anhydride

-

Glacial acetic acid

-

Sulfuric acid, concentrated

-

Various organic solvents for extraction and chromatography (e.g., ethyl acetate, dichloromethane, hexanes)

Procedure:

-

Methyl Glycoside Formation: D-ribose is dissolved in methanol and treated with a catalytic amount of acid (e.g., generated from thionyl chloride) to form the methyl ribofuranoside. The reaction is typically stirred at room temperature for several hours.

-

Benzoylation: The methyl ribofuranoside is then benzoylated using benzoyl chloride in pyridine. This protects the hydroxyl groups at the 2, 3, and 5 positions. The reaction is usually carried out at a low temperature (e.g., 0 °C) and then allowed to warm to room temperature.

-

Introduction of the 2'-C-Methyl Group: This is a critical and often complex step that can be achieved through various methods, such as reaction with a Grignard reagent or other organometallic reagents on a suitable ketone intermediate.

-

Acetylation of the Anomeric Position: The 1-O-methyl group is replaced with an acetyl group by treating the protected ribose with a mixture of acetic anhydride, glacial acetic acid, and a catalytic amount of sulfuric acid. This provides the anomeric acetate which is a good leaving group for the subsequent glycosylation.

-

Purification: The final product is purified by crystallization or silica gel column chromatography.

Vorbrüggen Glycosylation

This reaction couples the protected ribose with silylated uracil.[8][9][10][11][12]

Materials:

-

Protected 2-C-methyl-ribofuranose (from previous step)

-

Uracil

-

N,O-Bis(trimethylsilyl)acetamide (BSA)

-

Trimethylsilyl trifluoromethanesulfonate (TMSOTf)

-

Anhydrous 1,2-dichloroethane (DCE) or acetonitrile

-

Saturated aqueous sodium bicarbonate

-

Ethyl acetate

-

Anhydrous sodium sulfate

Procedure:

-

Silylation of Uracil: Uracil is suspended in anhydrous acetonitrile, and BSA is added. The mixture is heated to reflux until the uracil dissolves, indicating the formation of silylated uracil. The solvent is then evaporated under reduced pressure.

-

Glycosylation Reaction: The silylated uracil and the protected 2-C-methyl-ribofuranose are dissolved in anhydrous DCE. The mixture is cooled to 0 °C, and TMSOTf is added dropwise. The reaction is then warmed to a higher temperature (e.g., 70-80 °C) and stirred for several hours until completion, as monitored by TLC.

-

Work-up: The reaction mixture is cooled and diluted with ethyl acetate. It is then washed with saturated aqueous sodium bicarbonate solution to quench the catalyst. The organic layer is dried over anhydrous sodium sulfate and concentrated.

-

Purification: The crude product is purified by silica gel column chromatography to yield the protected 2'-C-methyluridine.

Deprotection (Ammonolysis)

The final step is the removal of the protecting groups (benzoyl and acetyl) to yield 2'-C-methyluridine.[1][13][14][15][16][17][18]

Materials:

-

Protected 2'-C-methyluridine (from previous step)

-

Methanolic ammonia (saturated solution of ammonia in methanol)

-

Diatomaceous earth (optional)

Procedure:

-

Ammonolysis Reaction: The protected 2'-C-methyluridine is dissolved in methanolic ammonia and stirred at room temperature in a sealed vessel. The reaction progress is monitored by TLC.

-

Work-up: Once the reaction is complete, the solvent is evaporated under reduced pressure. The residue can be co-evaporated with methanol to remove residual ammonia.

-

Purification: The crude product is purified by silica gel column chromatography or crystallization to obtain pure 2'-C-methyluridine.

Biological Activity and Mechanism of Action

2'-C-methyluridine itself has limited antiviral activity as it requires intracellular phosphorylation to its active triphosphate form. The corresponding cytidine analog, 2'-C-methylcytidine, is often more potent in cell-based assays because it can be more efficiently converted to the active uridine triphosphate through a dual metabolic pathway.

Metabolic Activation Pathway

Caption: Metabolic activation of 2'-C-methylcytidine to the active 2'-C-methyluridine triphosphate.

HCV NS5B Polymerase Inhibition Assay

This biochemical assay is crucial for determining the inhibitory activity of the triphosphate form of the nucleoside analog against the viral polymerase.[19][20][21][22]

Objective: To determine the 50% inhibitory concentration (IC50) of the test compound against HCV NS5B polymerase.

Materials:

-

Purified recombinant HCV NS5B protein

-

RNA template/primer

-

Nucleoside triphosphates (NTPs), including a labeled NTP (e.g., [α-³³P]GTP or a fluorescently labeled UTP)

-

Test compound (triphosphate form of 2'-C-methyluridine)

-

Assay buffer (containing Tris-HCl, MgCl₂, DTT, NaCl)

-

Scintillation counter or fluorescence plate reader

Procedure:

-

Reaction Setup: The HCV NS5B enzyme is pre-incubated with various concentrations of the test compound in the assay buffer in a multi-well plate.

-

Initiation: The polymerization reaction is initiated by the addition of the RNA template/primer and the NTP mix (containing the labeled NTP).

-

Incubation: The reaction is allowed to proceed at a controlled temperature (e.g., 30 °C) for a specific duration.

-

Termination: The reaction is stopped by the addition of a quenching solution (e.g., EDTA).

-

Detection: The amount of incorporated labeled NTP is quantified. For radiolabeled NTPs, this can be done using a filter-binding assay followed by scintillation counting. For fluorescently labeled NTPs, a fluorescence plate reader is used.

-

Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a no-inhibitor control. The IC50 value is determined by fitting the dose-response data to a suitable equation.

Quantitative Data

The antiviral efficacy of 2'-C-methyluridine and its derivatives is typically reported as IC50 (in biochemical assays) or EC50 (in cell-based replicon assays). The cytotoxicity is reported as CC50. A higher selectivity index (SI = CC50/EC50) indicates a more favorable therapeutic window.

| Compound | Assay Type | Target/Cell Line | Potency (IC50/EC50) | Cytotoxicity (CC50) | Selectivity Index (SI) | Reference |

| 2'-C-Methyluridine Triphosphate | HCV NS5B Polymerase Assay | Enzyme | ~1-5 µM | N/A | N/A | [2] |

| 2'-C-Methylcytidine | HCV Replicon Assay | Huh-7 cells | ~0.5-2 µM | >100 µM | >50-200 | [2] |

| Sofosbuvir (PSI-7977) | HCV Replicon Assay | Huh-7 cells | ~0.09 µM (Genotype 1b) | >100 µM | >1111 | [1] |

Note: The potency values can vary depending on the specific assay conditions and the HCV genotype being tested.

Conclusion

The synthesis and discovery of 2'-C-methyluridine represent a triumph of modern medicinal chemistry. The journey from a simple methylated nucleoside to a life-saving antiviral drug underscores the importance of understanding chemical synthesis, biological pathways, and robust experimental validation. This guide provides a foundational understanding of these core aspects, serving as a valuable technical resource for the ongoing development of novel antiviral therapies.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis of 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose from D-ribose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose - Wikipedia [en.wikipedia.org]

- 6. CN102432642B - Synthesis method of 1,2,3-O-triacetyl-5-deoxy-D-ribofuranose - Google Patents [patents.google.com]

- 7. 1,2,3,5-TETRA-O-ACETYL-BETA-L-RIBOFURANOSE synthesis - chemicalbook [chemicalbook.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | Competing interests during the key N-glycosylation of 6-chloro-7-deaza-7-iodopurine for the synthesis of 7-deaza-2′-methyladenosine using Vorbrüggen conditions [frontiersin.org]

- 11. Competing interests during the key N-glycosylation of 6-chloro-7-deaza-7-iodopurine for the synthesis of 7-deaza-2′-methyladenosine using Vorbrüggen conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. CN104710491A - Preparation method for (2'R)-2'-deoxy-2'-fluoro-2'-methyluridine - Google Patents [patents.google.com]

- 14. glenresearch.com [glenresearch.com]

- 15. CN111704644B - Ammonolysis solution and ammonolysis method - Google Patents [patents.google.com]

- 16. researchgate.net [researchgate.net]

- 17. uobabylon.edu.iq [uobabylon.edu.iq]

- 18. Effective Procedure for Selective Ammonolysis of Monosubstituted Oxiranes: Application to E7389 Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. Discovery of Novel Hepatitis C Virus NS5B Polymerase Inhibitors by Combining Random Forest, Multiple e-Pharmacophore Modeling and Docking | PLOS One [journals.plos.org]

- 21. Specific inhibitors of HCV polymerase identified using an NS5B with lower affinity for template/primer substrate - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Discovery of a novel class of Hepatitis C Polymerase Inhibitors [natap.org]

An In-depth Technical Guide to the Mechanism of Action of 2'-C-Methyluridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

2'-C-methyluridine is a synthetic nucleoside analog that has garnered significant interest for its potent antiviral and potential anticancer activities. This technical guide provides a comprehensive overview of its core mechanism of action, focusing on its role as an inhibitor of viral RNA-dependent RNA polymerases and its impact on cancer cell proliferation. This document details the molecular interactions, metabolic activation, and kinetic parameters of 2'-C-methyluridine and its derivatives. Experimental protocols for key assays are provided, and signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of its biological activity.

Core Mechanism of Action: Antiviral Activity

The primary and most well-characterized mechanism of action of 2'-C-methyluridine is the inhibition of viral replication, particularly against positive-strand RNA viruses such as the Hepatitis C Virus (HCV). This activity is contingent on its intracellular conversion to the active triphosphate form.

Intracellular Activation Pathway

2'-C-methyluridine, as a nucleoside analog, must be phosphorylated intracellularly to its 5'-triphosphate derivative to exert its antiviral effect. This multi-step process is catalyzed by host cell kinases.

Biological Activity of 2'-C-Methyluridine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2'-C-methyluridine derivatives represent a pivotal class of nucleoside analogs that have demonstrated significant biological activity, primarily as antiviral agents. Their structural similarity to natural nucleosides allows them to act as substrates for viral enzymes, but key modifications, particularly the methyl group at the 2' carbon of the ribose sugar, disrupt the normal process of viral genome replication.[1] These compounds are potent inhibitors of viral RNA-dependent RNA polymerase (RdRp), an enzyme essential for the replication of many RNA viruses but absent in human cells, making it a highly selective target.[2][3] This guide provides an in-depth overview of the mechanism of action, antiviral activity, and cytotoxicity of 2'-C-methyluridine derivatives, supplemented with detailed experimental protocols and logical workflows.

Mechanism of Action: Polymerase Inhibition

The primary mechanism of action for 2'-C-methyluridine and its related analogs is the inhibition of viral RNA-dependent RNA polymerase (RdRp).[2] As prodrugs, these nucleoside analogs must first be anabolized within the host cell to their pharmacologically active 5'-triphosphate form.[4][5]

This intracellular activation occurs via a sequential phosphorylation pathway catalyzed by host cell kinases:

-

Monophosphorylation: The parent nucleoside is first phosphorylated to its 5'-monophosphate form. This initial step is often the rate-limiting stage in the activation process.[6]

-

Diphosphorylation: The nucleoside monophosphate is subsequently converted to a diphosphate by a nucleoside monophosphate kinase (e.g., UMP-CMPK).[7]

-

Triphosphorylation: Finally, a nucleoside diphosphate kinase (NDPK) catalyzes the formation of the active 5'-triphosphate metabolite.[4]

Once formed, the 2'-C-methyluridine triphosphate acts as a competitive inhibitor of the natural uridine triphosphate (UTP). It is incorporated by the viral RdRp into the nascent viral RNA strand. However, the presence of the bulky methyl group at the 2'-C position creates steric hindrance, preventing the formation of the next phosphodiester bond and thereby terminating the elongation of the RNA chain.[6][8] This non-obligate chain termination effectively halts viral replication.

A notable example of this mechanism is seen in the metabolic pathway of Sofosbuvir (PSI-7977), a highly successful anti-HCV drug. Sofosbuvir is a phosphoramidate prodrug of a 2'-deoxy-2'-fluoro-2'-C-methyluridine monophosphate.[9][10] Its unique delivery mechanism bypasses the often inefficient initial phosphorylation step and ensures high intracellular concentrations of the active triphosphate metabolite, GS-461203, in hepatocytes.[11][12]

References

- 1. researchgate.net [researchgate.net]

- 2. academic.oup.com [academic.oup.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Substrate specificity and phosphorylation of antiviral and anticancer nucleoside analogues by human deoxyribonucleoside kinases and ribonucleoside kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Inhibitors of the Hepatitis C Virus Polymerase; Mode of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Inhibitors of the Hepatitis C Virus RNA-Dependent RNA Polymerase NS5B [mdpi.com]

- 9. Sofosbuvir - Wikipedia [en.wikipedia.org]

- 10. Sofosbuvir: A novel treatment option for chronic hepatitis C infection - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Sofosbuvir and Ribavirin Liver Pharmacokinetics in Patients Infected with Hepatitis C Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Structural Analysis of 2'-C-methyluridine

Audience: Researchers, scientists, and drug development professionals.

Abstract: 2'-C-methyluridine is a synthetically modified nucleoside analog of uridine, distinguished by the addition of a methyl group at the 2'-carbon of the ribose moiety. This modification has profound implications for the sugar's conformational dynamics, which in turn influences the behavior of oligonucleotides incorporating this analog. Its role as a key intermediate in the synthesis of potent antiviral agents, particularly against Hepatitis C virus (HCV), has made a thorough understanding of its three-dimensional structure imperative. This guide provides a detailed overview of the structural analysis of 2'-C-methyluridine, focusing on solid-state crystallographic data, solution-state conformational dynamics assessed by Nuclear Magnetic Resonance (NMR) spectroscopy, and the experimental protocols required for these investigations.

Solid-State Structural Analysis: X-Ray Crystallography

X-ray crystallography provides a high-resolution, static picture of the molecule's conformation in the crystalline state. This technique is the gold standard for determining precise bond lengths, bond angles, and the preferred three-dimensional arrangement of atoms.

Experimental Protocol: Single-Crystal X-Ray Diffraction

A detailed methodology for the crystallographic analysis of a compound like 2'-C-methyluridine involves the following steps:

-

Crystallization:

-

Dissolve the purified 2'-C-methyluridine compound in a suitable solvent or a mixture of solvents (e.g., methanol, ethanol, water) to near-saturation.

-

Employ a crystallization technique such as slow evaporation, vapor diffusion (using a precipitant solvent like diethyl ether or hexane), or cooling to induce the formation of single, diffraction-quality crystals.

-

Crystals should be clear, well-formed, and of an appropriate size (typically 0.1-0.3 mm in each dimension).

-

-

Data Collection:

-

Select and mount a suitable crystal on a goniometer head, often cooled under a stream of liquid nitrogen (cryo-crystallography at ~100 K) to minimize thermal motion and radiation damage.

-

Mount the goniometer on an X-ray diffractometer equipped with a monochromatic X-ray source (e.g., Cu Kα, λ = 1.5418 Å or Mo Kα, λ = 0.7107 Å) and a detector (e.g., CCD or CMOS).

-

Collect a series of diffraction images by rotating the crystal through a range of angles. Software is used to control the data collection strategy to ensure completeness and redundancy of the diffraction data.

-

-

Structure Solution and Refinement:

-

Integrate the raw diffraction images to obtain a list of reflection intensities and their corresponding Miller indices (h,k,l).

-

Process the data, including corrections for Lorentz and polarization effects, and determine the unit cell parameters and space group.

-

Solve the phase problem using direct methods or Patterson methods to generate an initial electron density map.

-

Build an initial atomic model into the electron density map.

-

Refine the model using full-matrix least-squares methods, adjusting atomic positions and displacement parameters to minimize the difference between observed and calculated structure factors. The quality of the final model is assessed by R-factors (e.g., R1, wR2) and goodness-of-fit (GooF) parameters.

-

Crystallographic Data

The crystal structure of 2'-C-methyluridine has been determined, providing precise data on its solid-state conformation.

| Parameter | Value | Source |

| COD Number | 1558893 | PubChem[1] |

| Crystal System | Orthorhombic | PubChem[1] |

| Space Group | P 2₁ 2₁ 2₁ | PubChem[1] |

| Unit Cell Length a | 7.1273 Å | PubChem[1] |

| Unit Cell Length b | 9.0099 Å | PubChem[1] |

| Unit Cell Length c | 17.1540 Å | PubChem[1] |

| Unit Cell Angles (α, β, γ) | 90°, 90°, 90° | PubChem[1] |

| Molecules per Unit Cell (Z) | 4 | PubChem[1] |

Solution-State Structural Analysis: NMR Spectroscopy

While crystallography reveals the structure in a solid, static state, NMR spectroscopy provides invaluable insight into the dynamic conformational equilibrium of molecules in solution. For nucleosides, this primarily involves characterizing the sugar pucker and the orientation around the glycosidic bond.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation:

-

Dissolve a sufficient amount (typically 1-5 mg) of 2'-C-methyluridine in an appropriate deuterated solvent (e.g., D₂O, DMSO-d₆).

-

Transfer the solution to a high-precision NMR tube. The choice of solvent is critical as it can influence molecular conformation.

-

-

Data Acquisition:

-

Acquire one-dimensional (1D) ¹H and ¹³C NMR spectra to identify all proton and carbon resonances.

-

Perform two-dimensional (2D) NMR experiments to establish connectivity and spatial relationships:

-

COSY (Correlation Spectroscopy): To identify scalar-coupled protons (e.g., H1'-H2', H2'-H3').

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons (e.g., H1' with C1').

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), which is crucial for determining the glycosidic bond orientation (anti vs. syn).

-

-

-

Data Analysis for Conformational Insights:

-

Sugar Pucker: The conformation of the ribose ring is determined by analyzing the ³J(H,H) coupling constants between adjacent protons (H1'-H2', H2'-H3', H3'-H4'). A small ³J(H1',H2') value (typically 0-2 Hz) is indicative of a C3'-endo (North) conformation, common in A-form RNA. A large ³J(H1',H2') value (typically 7-10 Hz) suggests a C2'-endo (South) conformation, characteristic of B-form DNA. The ribose ring exists in a dynamic equilibrium between these two states.

-

Glycosidic Torsion Angle (χ): The orientation of the uracil base relative to the sugar is determined by observing NOEs between the base proton (H6) and the sugar protons (H1', H2', H3'). For pyrimidine nucleosides, the anti conformation is strongly favored due to steric hindrance between the C2=O group of the base and the sugar ring.[2] An NOE between H6 and H1' is characteristic of the anti conformation.

-

Predicted Conformational Behavior

-

Sugar Pucker Equilibrium: The presence of a substituent at the 2' position significantly influences the C2'-endo ⇌ C3'-endo equilibrium. Electronegative substituents (like -OH in RNA or -F) tend to favor the C3'-endo pucker.[3] The 2'-C-methyl group, while not highly electronegative, introduces significant steric bulk. This steric hindrance can restrict the flexibility of the sugar ring, often shifting the equilibrium towards the C3'-endo (North) conformation to minimize steric clashes. However, molecular dynamics simulations have suggested that 2'-C-methyl analogues remain flexible enough to adopt different puckering states in various environments.[4][5]

-

Glycosidic Bond Conformation: Like unmodified uridine, 2'-C-methyluridine is expected to exist almost exclusively in the anti conformation in solution.[2] This is due to the steric clash that would occur between the uracil C2=O and the ribose ring in the syn conformation.

Visualizations of Structure and Workflow

Conformational Dynamics of 2'-C-methyluridine

The following diagram illustrates the key structural features and the dynamic equilibrium of the sugar pucker conformation, which is influenced by the steric presence of the 2'-methyl group.

Experimental Workflow for Structural Analysis

This diagram outlines the logical flow of experiments and analysis used to determine the complete structure of a modified nucleoside like 2'-C-methyluridine.

Conclusion

The structural analysis of 2'-C-methyluridine reveals a molecule whose conformation is significantly governed by the steric influence of the 2'-methyl group. Crystallographic data provides a definitive solid-state structure, while NMR spectroscopic principles allow for the characterization of its dynamic behavior in solution. This analysis shows a strong preference for the anti glycosidic conformation and a sugar pucker equilibrium that likely favors the C3'-endo (North) conformation, which is characteristic of RNA. A comprehensive understanding of these structural features is critical for rational drug design, as they directly impact how this nucleoside analog is recognized by viral polymerases and how it affects the structure and stability of nucleic acid duplexes.

References

The Role of 2'-C-Methyluridine in RNA Interference: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

RNA interference (RNAi) has emerged as a powerful therapeutic modality for silencing disease-causing genes with high specificity. The core of this mechanism is the small interfering RNA (siRNA), a double-stranded RNA molecule that guides the RNA-Induced Silencing Complex (RISC) to cleave a target messenger RNA (mRNA). However, unmodified siRNAs are susceptible to degradation by nucleases and can trigger an innate immune response. Chemical modifications of the siRNA duplex are therefore essential to enhance its stability, potency, and drug-like properties. Among the various modifications explored, the introduction of a methyl group at the 2'-carbon of the ribose sugar, specifically 2'-C-methyluridine, has garnered significant interest. This technical guide provides an in-depth analysis of the role of 2'-C-methyluridine in RNA interference, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological and experimental workflows.

The Structural and Functional Impact of 2'-C-Methyluridine Modification

The 2'-position of the ribose sugar in an siRNA molecule is a critical site for chemical modification. The 2'-hydroxyl group of natural RNA adopts a C3'-endo sugar pucker, which is characteristic of an A-form helix. This conformation is crucial for proper recognition and processing by the RNAi machinery.[1]

The introduction of a methyl group at the 2'-carbon of uridine (2'-C-methyluridine) influences the properties of the siRNA duplex in several ways:

-

Conformational Pre-organization: The 2'-C-methyl group, particularly in the β-configuration, helps to lock the ribose sugar in the C3'-endo conformation.[1] This pre-organization is thought to reduce the entropic penalty of duplex formation, thereby influencing thermal stability.

-

Steric Hindrance: The methyl group provides steric bulk, which can shield the phosphodiester backbone from nuclease attack, thereby enhancing the metabolic stability of the siRNA.

-

Hydrophobicity: The addition of a methyl group increases the local hydrophobicity of the siRNA, which can influence its interaction with proteins and cellular membranes.

These molecular-level changes translate into macroscopic effects on the performance of the siRNA, including its thermal stability, nuclease resistance, and gene-silencing activity.

Quantitative Data Summary

The following tables summarize the quantitative data on the effects of 2'-C-methyluridine and other 2'-modifications on siRNA properties.

Table 1: Thermodynamic Stability of Modified siRNA Duplexes

| Modification | Sequence Context | Tm (°C) | ΔTm (°C) per modification | Reference |

| Unmodified | 12-mer RNA duplex | 55.0 | N/A | [2] |

| 2'-F-Uridine | 12-mer RNA duplex | 55.5 | +0.5 | [2] |

| 2'-F/Me-Uridine | 12-mer RNA duplex | 40.5 | -14.5 | [2] |

| 2'-O-Methyluridine | Varies | Generally increases | ~+1.0 to +2.0 | [3][4] |

| 2'-Deoxy-2'-C-methyluridine (S) | 3'-overhang of antisense strand | 70.3 | -1.3 | [5] |

| 2'-Deoxy-2'-C-methyluridine (R) | 3'-overhang of antisense strand | 70.4 | -1.2 | [5] |

Table 2: In Vitro Gene Silencing Activity of Modified siRNAs

| Modification | Target Gene | Cell Line | IC50 (nM) | Reference |

| Unmodified | Renilla Luciferase | HeLa | 1.8 | [5] |

| 2'-Deoxy-2'-C-methyluridine (S) in antisense 3'-overhang | Renilla Luciferase | HeLa | 0.9 | [5] |

| 2'-Deoxy-2'-C-methyluridine (R) in antisense 3'-overhang | Renilla Luciferase | HeLa | 0.9 | [5] |

| 2'-F/Me-Uridine at position 7 of antisense strand | Ttr | In vivo (mice) | ~1.0 (relative to control) | [2] |

| 2'-O-Methyluridine | Varies | Varies | Generally well-tolerated, can decrease activity at certain positions | [6] |

Table 3: Nuclease Resistance of Modified siRNAs

| Modification | Nuclease | Assay Condition | Half-life (t1/2) | Reference |

| Unmodified | Bovine Serum | 10% serum | < 1 hour | |

| 2'-O-Methyl (full modification) | Bovine Serum | 10% serum | > 24 hours | |

| 2'-F (full modification) | Bovine Serum | 10% serum | > 24 hours | |

| 2'-F/Me-Uridine (at terminus) | Snake Venom Phosphodiesterase | In vitro | Increased resistance compared to 2'-F | [2] |

Signaling Pathways and Experimental Workflows

RNA Interference Pathway

The following diagram illustrates the key steps of the RNA interference pathway, highlighting the role of the siRNA in guiding RISC to the target mRNA.

References

- 1. A Study on Synthesis and Upscaling of 2′-O-AECM-5-methyl Pyrimidine Phosphoramidites for Oligonucleotide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Role of a “Magic” Methyl: 2′-Deoxy-2′-α-F-2′-β-C-methyl Pyrimidine Nucleotides Modulate RNA Interference Activity through Synergy with 5′-Phosphate Mimics and Mitigation of Off-Target Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. trilinkbiotech.com [trilinkbiotech.com]

- 5. Small interfering RNAs containing full 2′-O-methylribonucleotide-modified sense strands display Argonaute2/eIF2C2-dependent activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, gene silencing activity, thermal stability, and serum stability of siRNA containing four (S)-5′-C-aminopropyl-2′-O-methylnucleosides (A, adenosine; U, uridine; G, guanosine; and C, cytidine) - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of 2'-Deoxy-2'-C-methyluridine Nucleosides: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2'-Deoxy-2'-C-methyluridine and its analogs are a critical class of nucleosides that have garnered significant attention in the field of medicinal chemistry, particularly for their potent antiviral activities. The introduction of a methyl group at the 2'-position of the deoxyribose sugar moiety sterically hinders the 3'-hydroxyl group, acting as a chain terminator for viral RNA-dependent RNA polymerase. This mechanism of action has led to the development of important antiviral drugs. This technical guide provides a comprehensive overview of the key synthetic strategies for 2'-deoxy-2'-C-methyluridine, complete with detailed experimental protocols, quantitative data, and visual representations of the synthetic workflows.

Core Synthetic Strategies

Two primary synthetic routes have emerged as effective methods for the synthesis of 2'-deoxy-2'-C-methyluridine:

-

Diastereoselective Hydrogenation of a 2'-Exo-methylene Intermediate: This approach involves the synthesis of a key intermediate, 2'-deoxy-2'-exo-methyleneuridine, followed by a highly selective hydrogenation step to introduce the 2'-C-methyl group with the desired stereochemistry. This method is particularly amenable to large-scale production.

-

Convergent Synthesis via Vorbrüggen Glycosylation: This classic strategy involves the synthesis of a modified 2-C-methyl-ribofuranose sugar and its subsequent coupling with a silylated uracil base. This convergent approach allows for flexibility in the synthesis of various nucleoside analogs.

Strategy 1: Diastereoselective Hydrogenation

This synthetic pathway commences with readily available uridine and proceeds through a series of protecting group manipulations, oxidation, olefination, and a crucial stereoselective hydrogenation.

Experimental Workflow

Detailed Experimental Protocols

Step 1: Synthesis of 3',5'-O-(1,1,3,3-Tetraisopropyldisiloxane-1,3-diyl)uridine (TIPDS-Uridine)

To a suspension of uridine (1.0 eq) in dichloromethane (DCM), imidazole (4.0 eq) is added. The mixture is cooled to 10-15°C, and a solution of 1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane (TIPDSCl2, 1.05 eq) in DCM is added dropwise. The reaction is stirred at this temperature for 3 hours. Water is then added, and the phases are separated. The organic phase is washed with water, dried over sodium sulfate, and concentrated under reduced pressure to yield the crude product, which can be used in the next step without further purification.

Step 2: Synthesis of 2'-Keto-3',5'-O-(TIPDS)uridine

The crude TIPDS-Uridine from the previous step is dissolved in DCM. Dess-Martin periodinane (1.5 eq) is added in portions, and the reaction mixture is stirred at room temperature for 4-6 hours. The reaction is monitored by TLC. Upon completion, the reaction is quenched with a saturated aqueous solution of sodium thiosulfate. The phases are separated, and the organic layer is washed with saturated aqueous sodium bicarbonate and brine, dried over sodium sulfate, and concentrated. The crude product is purified by column chromatography.

Step 3: Synthesis of 2'-Deoxy-2'-exo-methylene-3',5'-O-(TIPDS)uridine

Methyltriphenylphosphonium bromide (2.0 eq) is suspended in anhydrous tetrahydrofuran (THF) and cooled to -78°C. n-Butyllithium (n-BuLi, 1.9 eq) is added dropwise, and the mixture is stirred for 1 hour at 0°C. A solution of 2'-Keto-3',5'-O-(TIPDS)uridine (1.0 eq) in anhydrous THF is then added dropwise at -78°C. The reaction is allowed to warm to room temperature and stirred for 12 hours. The reaction is quenched with saturated aqueous ammonium chloride, and the product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated. The residue is purified by column chromatography.

Step 4: Synthesis of (2'R)-2'-Deoxy-2'-C-methyl-3',5'-O-(TIPDS)uridine

In a high-pressure reactor, 2'-Deoxy-2'-exo-methylene-3',5'-O-(TIPDS)uridine (1.0 eq) and [Rh(COD)(DIPAMP)]BF4 (0.01 eq) are dissolved in THF. The reactor is purged with argon and then pressurized with hydrogen gas (40 bar). The mixture is stirred at 40°C for 16-18 hours. After cooling and releasing the pressure, the solvent is removed under reduced pressure. The crude product is purified by column chromatography.

Step 5: Synthesis of (2'R)-2'-Deoxy-2'-C-methyluridine

The protected nucleoside from the previous step is dissolved in THF. Tetrabutylammonium fluoride (TBAF, 1.1 eq, 1M solution in THF) is added, and the mixture is stirred at room temperature for 2 hours. The solvent is evaporated, and the residue is purified by column chromatography on silica gel to afford the final product.

Quantitative Data Summary

| Step | Product | Starting Material | Key Reagents | Solvent | Yield (%) |

| 1 | 3',5'-O-(TIPDS)Uridine | Uridine | TIPDSCl2, Imidazole | DCM | ~90 (crude) |

| 2 | 2'-Keto-3',5'-O-(TIPDS)uridine | 3',5'-O-(TIPDS)Uridine | Dess-Martin Periodinane | DCM | 75-85 |

| 3 | 2'-Deoxy-2'-exo-methylene-3',5'-O-(TIPDS)uridine | 2'-Keto-3',5'-O-(TIPDS)uridine | Ph3PCH3Br, n-BuLi | THF | 60-70 |

| 4 | (2'R)-2'-Deoxy-2'-C-methyl-3',5'-O-(TIPDS)uridine | 2'-Deoxy-2'-exo-methylene-3',5'-O-(TIPDS)uridine | [Rh(COD)(DIPAMP)]BF4, H2 | THF | 85-95 |

| 5 | (2'R)-2'-Deoxy-2'-C-methyluridine | (2'R)-2'-Deoxy-2'-C-methyl-3',5'-O-(TIPDS)uridine | TBAF | THF | 80-90 |

Strategy 2: Convergent Synthesis via Vorbrüggen Glycosylation

This approach relies on the preparation of a suitably protected 2-C-methyl-D-ribofuranose derivative, which is then coupled with silylated uracil in the presence of a Lewis acid catalyst.

Experimental Workflow

Detailed Experimental Protocols

Step 1: Synthesis of 1,2,3-Tri-O-acetyl-5-O-benzoyl-2-C-methyl-D-ribofuranose

The synthesis of this key sugar intermediate is a multi-step process that can start from D-ribose. A detailed protocol for this transformation is beyond the scope of this guide but typically involves protection, oxidation, methylation, and subsequent acylation steps.

Step 2: Silylation of Uracil

Uracil (1.0 eq) is suspended in hexamethyldisilazane (HMDS). A catalytic amount of ammonium sulfate is added, and the mixture is refluxed for 4-6 hours until a clear solution is obtained. The excess HMDS is removed under vacuum to yield bis(trimethylsilyl)uracil, which is used directly in the next step.

Step 3: Vorbrüggen Glycosylation

To a solution of 1,2,3-Tri-O-acetyl-5-O-benzoyl-2-C-methyl-D-ribofuranose (1.0 eq) and bis(trimethylsilyl)uracil (1.5 eq) in anhydrous acetonitrile, trimethylsilyl trifluoromethanesulfonate (TMSOTf, 1.2 eq) is added dropwise at 0°C under an argon atmosphere. The reaction mixture is stirred at room temperature for 12-16 hours. The reaction is then quenched by pouring it into a cold saturated aqueous solution of sodium bicarbonate. The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over sodium sulfate, and concentrated. The crude product is purified by column chromatography.

Step 4: Deprotection

The protected nucleoside is dissolved in methanol, and a solution of sodium methoxide in methanol (0.5 M) is added until the pH reaches 10-11. The mixture is stirred at room temperature for 2-4 hours. The reaction is neutralized with Amberlite IR-120 (H+) resin, filtered, and the filtrate is concentrated. The residue is purified by column chromatography to give 2'-deoxy-2'-C-methyluridine.

Quantitative Data Summary

| Step | Product | Starting Materials | Key Reagents | Solvent | Yield (%) |

| 2 | Bis(trimethylsilyl)uracil | Uracil | HMDS, (NH4)2SO4 | HMDS | >95 (crude) |

| 3 | Protected 2'-Deoxy-2'-C-methyluridine | Sugar Derivative, Silylated Uracil | TMSOTf | Acetonitrile | 60-75 |

| 4 | 2'-Deoxy-2'-C-methyluridine | Protected Nucleoside | NaOMe | Methanol | 85-95 |

Conclusion

The synthesis of 2'-deoxy-2'-C-methyluridine can be achieved through several effective routes. The diastereoselective hydrogenation pathway offers a practical and scalable method, particularly for the synthesis of the clinically relevant (2'R)-epimer. The convergent Vorbrüggen glycosylation approach provides versatility for the synthesis of a broader range of 2'-modified nucleoside analogs. The choice of synthetic strategy will depend on the specific research or development goals, including scale, desired stereochemistry, and the need for analog synthesis. The detailed protocols and data presented in this guide are intended to provide a solid foundation for researchers in this important area of medicinal chemistry.

2'-C-Methyluridine: A Cornerstone Intermediate for Anti-HCV Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The global health burden of Hepatitis C Virus (HCV) infection has driven extensive research into novel antiviral therapies. A pivotal breakthrough in this area has been the development of direct-acting antivirals (DAAs) that target essential viral proteins. Among these, inhibitors of the HCV NS5B RNA-dependent RNA polymerase have proven to be highly effective. This technical guide focuses on 2'-C-methyluridine and its derivatives, which serve as crucial intermediates in the synthesis of potent anti-HCV nucleoside analogues, most notably the blockbuster drug sofosbuvir. We will delve into the mechanism of action, structure-activity relationships, synthesis protocols, and key experimental methodologies for the evaluation of these compounds, providing a comprehensive resource for professionals in the field of drug discovery and development.

Introduction: The Role of NS5B Polymerase in HCV Replication

The Hepatitis C virus is a single-stranded RNA virus, and its replication is critically dependent on the viral enzyme NS5B, an RNA-dependent RNA polymerase (RdRp).[1][2] This enzyme is responsible for synthesizing new viral RNA genomes, making it an ideal target for antiviral intervention.[3][4] Nucleoside inhibitors, which mimic natural substrates of the polymerase, represent a major class of NS5B inhibitors.[3] These compounds are incorporated into the growing RNA chain, leading to premature termination of viral replication.

2'-C-methyl substituted nucleosides, including 2'-C-methyluridine, have emerged as a particularly potent class of NS5B inhibitors. The addition of a methyl group at the 2' position of the ribose sugar confers unique properties that disrupt the polymerase's function, acting as a non-obligate chain terminator.[5] This structural modification forms the basis for the development of highly effective anti-HCV drugs.

Mechanism of Action: From Prodrug to Active Triphosphate

2'-C-methyluridine analogues are typically administered as prodrugs to enhance their bioavailability and facilitate their transport into hepatocytes, the primary site of HCV replication.[6] Once inside the cell, these prodrugs undergo a series of enzymatic conversions to their active triphosphate form. This metabolic activation pathway is crucial for their antiviral activity.

The most prominent example is sofosbuvir, a phosphoramidate prodrug of a 2'-deoxy-2'-α-fluoro-2'-β-C-methyluridine monophosphate.[6][7] The prodrug moiety is cleaved by cellular enzymes to release the nucleoside monophosphate, which is then successively phosphorylated by host cell kinases to the active triphosphate.[8][9] This active triphosphate analogue competes with the natural uridine triphosphate for incorporation into the nascent viral RNA strand by the HCV NS5B polymerase.[7] The presence of the 2'-C-methyl group, after incorporation, sterically hinders the addition of the next incoming nucleotide, thereby terminating the elongation of the viral RNA chain.[5]

Synthesis of 2'-C-Methyluridine and its Derivatives

The chemical synthesis of 2'-C-methyluridine and its analogues is a multi-step process that requires careful control of stereochemistry. Various synthetic routes have been developed to produce these key intermediates with high purity and yield.

A common strategy involves the modification of a pre-existing nucleoside or the glycosylation of a modified sugar with a nucleobase. For instance, the synthesis of (2'R)-2'-deoxy-2'-C-methyluridine can be achieved through a highly diastereoselective homogeneous hydrogenation of 2'-deoxy-2'-exo-methyleneuridine.

The synthesis of sofosbuvir's core, 2'-deoxy-2'-α-fluoro-2'-β-C-methyluridine, is a more complex process. One approach involves the α-face addition of a methyl group to a 2'-ketonucleoside intermediate, followed by fluorination of the resulting tertiary alcohol.[3] Another strategy utilizes the α-face addition of cyanide or azide to a 2'-deoxy-2'-methylene nucleoside to generate versatile intermediates.[3]

Structure-Activity Relationship (SAR)

The antiviral potency of 2'-C-methyluridine derivatives is highly dependent on their chemical structure. Extensive SAR studies have been conducted to optimize their activity, selectivity, and pharmacokinetic properties.

Table 1: SAR of 2'-Substituted Uridine Analogues against HCV

| Compound/Modification | R1 | R2 | EC50 (µM) in Replicon Assay | IC50 (µM) for NS5B Polymerase | Reference |

| 2'-C-Methyluridine | H | OH | >50 | - | [10] |

| 2'-Deoxy-2'-fluoro-2'-C-methyluridine | F | H | Inactive | - | [10] |

| PSI-7851 (Sofosbuvir prodrug) | F | H | 0.091 | 0.42 (as triphosphate) | [10][11] |

| 2'-C-Methylcytidine | H | OH | 0.3 - 11 | 1.9 (as triphosphate) | [12][13] |

| 2'-Deoxy-2'-fluoro-2'-C-methylcytidine (PSI-6130) | F | H | Potent | More potent than uridine congener | [9] |

EC50 and IC50 values are approximate and can vary depending on the specific assay conditions and HCV genotype.

Key insights from SAR studies include:

-

2'-Position: The presence of a methyl group at the 2'-position is critical for anti-HCV activity. The stereochemistry at this position is also crucial, with the β-configuration generally being more active.

-

Fluorination: The addition of a fluorine atom at the 2'-α position, as seen in sofosbuvir's nucleoside core, significantly enhances potency.

-

Prodrug Moiety: The choice of the phosphoramidate prodrug moiety is critical for efficient delivery of the nucleoside monophosphate into hepatocytes and can dramatically impact the overall efficacy.[10][14]

Experimental Protocols

Accurate evaluation of the antiviral activity of 2'-C-methyluridine derivatives requires robust and standardized experimental protocols. Below are methodologies for two key assays.

HCV Replicon Assay

This cell-based assay is essential for determining the efficacy of a compound in inhibiting HCV RNA replication within a cellular context.[6][15]

Objective: To measure the 50% effective concentration (EC50) of a test compound required to inhibit HCV RNA replication by 50%.

Materials:

-

Huh-7 cells harboring an HCV subgenomic replicon (e.g., genotype 1b).

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and G418 for selection.

-

Test compounds dissolved in DMSO.

-

Reagents for RNA extraction and quantitative real-time PCR (qRT-PCR) or a reporter gene assay (e.g., luciferase).

Procedure:

-

Cell Seeding: Seed Huh-7 replicon cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the cells and add the medium containing the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., sofosbuvir).

-

Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for a specified period (e.g., 72 hours).

-

Quantification of HCV RNA:

-

qRT-PCR: Lyse the cells and extract total RNA. Perform a one-step qRT-PCR using primers and a probe specific for a conserved region of the HCV genome (e.g., 5' UTR). Normalize the HCV RNA levels to an internal control housekeeping gene (e.g., GAPDH).

-

Reporter Assay: If using a replicon with a reporter gene (e.g., luciferase), lyse the cells and measure the reporter activity according to the manufacturer's instructions.

-

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the EC50 value by fitting the dose-response curve to a four-parameter logistic equation.

Cytotoxicity Assay: Simultaneously, a cytotoxicity assay (e.g., MTS or CellTiter-Glo) should be performed on the same cell line to determine the 50% cytotoxic concentration (CC50) and calculate the selectivity index (SI = CC50/EC50).

NS5B Polymerase Inhibition Assay

This biochemical assay directly measures the ability of the active triphosphate form of a nucleoside analogue to inhibit the enzymatic activity of the HCV NS5B polymerase.[4][16]

Objective: To determine the 50% inhibitory concentration (IC50) of the triphosphate form of a test compound against the HCV NS5B polymerase.

Materials:

-

Recombinant purified HCV NS5B polymerase.

-

RNA template/primer (e.g., poly(A)/oligo(U)).

-

Ribonucleoside triphosphates (ATP, CTP, GTP, UTP).

-

Radiolabeled nucleotide (e.g., [α-33P]UTP or [3H]UTP).

-

Test compound in its active triphosphate form.

-

Reaction buffer containing MgCl2, DTT, and a non-ionic detergent.

-

Scintillation counter or filter-binding apparatus.

Procedure:

-

Reaction Setup: In a 96-well plate, prepare a reaction mixture containing the reaction buffer, RNA template/primer, and all four NTPs, including the radiolabeled nucleotide.

-

Inhibitor Addition: Add varying concentrations of the test triphosphate compound to the reaction wells. Include a no-inhibitor control.

-

Enzyme Initiation: Initiate the reaction by adding the purified NS5B polymerase to each well.

-

Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30°C) for a defined period (e.g., 1-2 hours).

-

Reaction Termination: Stop the reaction by adding a quench solution containing EDTA.

-

Quantification of RNA Synthesis:

-

Filter Binding: Spot the reaction mixture onto DE81 ion-exchange filter paper. Wash the filters to remove unincorporated nucleotides. Measure the radioactivity retained on the filters using a scintillation counter.

-

Scintillation Proximity Assay (SPA): If using a biotinylated primer and streptavidin-coated SPA beads, the incorporation of radiolabeled nucleotides can be measured directly in the plate.

-

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the no-inhibitor control. Determine the IC50 value from the dose-response curve.

Conclusion

2'-C-methyluridine and its analogues have proven to be an exceptionally valuable class of intermediates for the development of potent and effective anti-HCV therapies. The strategic placement of the 2'-C-methyl group provides a powerful mechanism for terminating viral RNA synthesis. Through the application of prodrug strategies and further structural modifications, such as 2'-fluorination, highly successful drugs like sofosbuvir have been developed, revolutionizing the treatment of chronic hepatitis C. The in-depth understanding of their synthesis, mechanism of action, and structure-activity relationships, coupled with robust experimental evaluation, will continue to be instrumental in the discovery of next-generation antiviral agents.

References

- 1. Sofosbuvir synthesis - chemicalbook [chemicalbook.com]

- 2. US10676498B2 - Processes for the preparation of sofosbuvir and intermediates thereof - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. Discovery of Novel Hepatitis C Virus NS5B Polymerase Inhibitors by Combining Random Forest, Multiple e-Pharmacophore Modeling and Docking | PLOS One [journals.plos.org]

- 5. Resistance Analysis of the Hepatitis C Virus NS5A Inhibitor BMS-790052 in an In Vitro Replicon System - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | HCV Replicon Systems: Workhorses of Drug Discovery and Resistance [frontiersin.org]

- 7. Inhibition of viral RNA polymerases by nucleoside and nucleotide analogs: therapeutic applications against positive-strand RNA viruses beyond hepatitis C virus - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ptacts.uspto.gov [ptacts.uspto.gov]

- 9. CN105418547A - Preparation for sofosbuvir key intermediate - Google Patents [patents.google.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 12. Inhibitory Effect of 2′-Substituted Nucleosides on Hepatitis C Virus Replication Correlates with Metabolic Properties in Replicon Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Ribavirin Antagonizes the In Vitro Anti-Hepatitis C Virus Activity of 2′-C-Methylcytidine, the Active Component of Valopicitabine - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. HCV Replicon Systems - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. Specific inhibitors of HCV polymerase identified using an NS5B with lower affinity for template/primer substrate - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the Chemical Properties of 2'-C-methyluridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2'-C-methyluridine is a synthetic nucleoside analog of uridine, distinguished by the presence of a methyl group at the 2'-position of the ribose sugar. This seemingly minor modification has profound implications for its chemical properties and biological activity, making it a molecule of significant interest in the fields of medicinal chemistry and drug development. It serves as a crucial intermediate in the synthesis of various antiviral and anticancer nucleoside analogs.[1][2] This technical guide provides a comprehensive overview of the chemical properties of 2'-C-methyluridine, detailed experimental protocols for its handling and analysis, and insights into its metabolic pathway.

Chemical and Physical Properties

2'-C-methyluridine is a white to off-white solid, typically in powder or crystalline form.[1][3] Its fundamental chemical and physical properties are summarized in the table below, providing a quantitative basis for its use in research and development.

| Property | Value | Source(s) |

| IUPAC Name | 1-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]pyrimidine-2,4-dione | [4] |

| Molecular Formula | C₁₀H₁₄N₂O₆ | [4] |

| Molecular Weight | 258.23 g/mol | [4][5][6] |

| CAS Number | 31448-54-1 | [4][5] |

| Melting Point | 110-112 °C | [1][7] |

| Density | 1.572 g/cm³ | [1][7] |

| pKa | 9.39 ± 0.10 (Predicted) | [1][7] |

| Appearance | White to off-white solid | [1][3] |

| Storage Temperature | 2-8°C | [1][7] |

| SMILES | C[C@]1(--INVALID-LINK--NC2=O)CO">C@@HO)O | [4] |

| InChIKey | NBKORJKMMVZAOZ-VPCXQMTMSA-N | [4] |

Crystal Structure and Conformation

The three-dimensional structure of 2'-C-methyluridine has been determined by X-ray crystallography. The crystal system is orthorhombic with the space group P 21 21 21.[4] The unit cell parameters are a = 7.1273 Å, b = 9.0099 Å, and c = 17.1540 Å, with α, β, and γ angles all being 90°.[4]

The presence of the 2'-C-methyl group significantly influences the conformation of the ribose sugar. This methyl group tends to adopt a pseudoequatorial position to minimize steric hindrance.[8] This conformational preference can impact how the nucleoside analog interacts with enzymes and is incorporated into nucleic acid chains.

Experimental Protocols

Detailed experimental protocols are essential for the consistent and reliable use of 2'-C-methyluridine in a research setting. The following sections provide methodologies for its synthesis, purification, and analysis.

Synthesis of 2'-C-methyluridine

A common synthetic route to 2'-C-methyluridine involves the modification of a pre-existing uridine or cytidine derivative. One documented method involves the deamination of a protected 2'-C-methylcytidine derivative.

Protocol for the conversion of benzoyl-protected 2'-deoxy-2'-α-F-2'-β-C-methylcytidine to 2'-deoxy-2'-α-F-2'-β-C-methyluridine:

-

Deamination: The protected cytidine derivative is heated in 80% aqueous acetic acid overnight. This step facilitates the conversion of the cytosine base to a uracil base.

-

Deprotection: The resulting protected uridine derivative is then treated with methanolic ammonia at room temperature to remove the benzoyl protecting groups, yielding the final 2'-C-methyluridine analog.

Note: This protocol describes the synthesis of a fluorinated analog. The general principle of deamination of a cytidine precursor is a key strategy for obtaining uridine analogs.

Purification by Silica Gel Column Chromatography

Purification of crude 2'-C-methyluridine is typically achieved using silica gel column chromatography.

General Protocol:

-

Column Preparation: A glass column is packed with a slurry of silica gel in a non-polar solvent system (e.g., a mixture of dichloromethane and methanol).

-

Sample Loading: The crude 2'-C-methyluridine is dissolved in a minimal amount of the eluent and carefully loaded onto the top of the silica gel bed.

-

Elution: The column is eluted with a solvent gradient, starting with a less polar mobile phase and gradually increasing the polarity (e.g., by increasing the percentage of methanol in dichloromethane).

-

Fraction Collection and Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing the pure product.

-

Solvent Removal: The fractions containing the pure 2'-C-methyluridine are combined, and the solvent is removed under reduced pressure to yield the purified solid.

Analytical Methods

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for assessing the purity of 2'-C-methyluridine.

Illustrative HPLC Method:

-

Column: A reverse-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 50 mM phosphate buffer, pH 5.8) and an organic solvent (e.g., acetonitrile).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV absorbance at 254 nm.

-

Injection Volume: 20 µL.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Metabolic Pathway and Mechanism of Action

2'-C-methyluridine is often studied in the context of its role as a metabolite of other nucleoside analogs, particularly those developed as antiviral agents against the Hepatitis C virus (HCV). For instance, the antiviral drug candidate β-D-2'-deoxy-2'-fluoro-2'-C-methylcytidine (PSI-6130) is metabolized intracellularly to its active triphosphate form. A key secondary metabolic pathway involves the deamination of the monophosphate of PSI-6130 to form the monophosphate of 2'-deoxy-2'-fluoro-2'-C-methyluridine.[9] This uridine monophosphate is then sequentially phosphorylated by cellular kinases to its active triphosphate form, which can also inhibit the HCV RNA-dependent RNA polymerase.

The metabolic activation pathway is illustrated in the diagram below.

Caption: Metabolic activation of a parent cytidine analog to 2'-C-methyluridine triphosphate.

Experimental Workflow for Antiviral Activity Assessment

The evaluation of 2'-C-methyluridine's antiviral potential, or that of its parent compounds, typically follows a structured experimental workflow. This involves cell-based assays to determine the compound's efficacy in inhibiting viral replication and its cytotoxicity.

Caption: General workflow for assessing the antiviral activity of nucleoside analogs.

Conclusion

2'-C-methyluridine is a synthetic nucleoside with well-defined chemical and physical properties. Its significance lies in its role as a key intermediate for antiviral drug synthesis and as an active metabolite of other nucleoside prodrugs. The information and protocols provided in this guide offer a solid foundation for researchers and drug development professionals working with this important molecule. Further detailed characterization, particularly comprehensive NMR spectral assignment and the development of standardized analytical methods, will continue to be of value to the scientific community.

References

- 1. Advances in the Enzymatic Synthesis of Nucleoside-5′-Triphosphates and Their Analogs [mdpi.com]

- 2. rsc.org [rsc.org]

- 3. scienceopen.com [scienceopen.com]

- 4. rsc.org [rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. CN104710491A - Preparation method for (2'R)-2'-deoxy-2'-fluoro-2'-methyluridine - Google Patents [patents.google.com]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis of 2'-C-beta-fluoromethyluridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

The Metabolic Pathway and Mechanism of Action of 2'-C-Methyluridine Triphosphate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2'-C-Methyluridine triphosphate (2'-C-Me-UTP) is a synthetic nucleoside analog that has garnered significant attention in the field of antiviral drug development, particularly for its potent inhibition of the hepatitis C virus (HCV) RNA-dependent RNA polymerase (RdRp). This technical guide provides an in-depth exploration of the metabolic pathway of 2'-C-Me-UTP, its mechanism of action as a viral chain terminator, and detailed experimental protocols for its characterization.

Metabolic Activation Pathway

2'-C-Methyluridine triphosphate is not typically administered directly as a drug. Instead, it is the active intracellular metabolite of various 2'-C-methylcytidine nucleoside analogs, such as 2'-C-methylcytidine (2'-C-MeC) and its derivatives like β-D-2'-deoxy-2'-fluoro-2'-C-methylcytidine (PSI-6130).[1][2][3] The metabolic activation of these parent compounds to 2'-C-Me-UTP is a multi-step intracellular process primarily involving cellular kinases and deaminases.

The key steps in the metabolic activation pathway are:

-

Initial Phosphorylation: The parent 2'-C-methylcytidine analog is first phosphorylated by a cellular nucleoside kinase to its 5'-monophosphate form. For instance, PSI-6130 is a substrate for deoxycytidine kinase (dCK).[4][5]

-

Deamination: The resulting 2'-C-methylcytidine monophosphate is then deaminated by a cytidine monophosphate deaminase to form 2'-C-methyluridine monophosphate (2'-C-Me-UMP).[1][3][6]

-

Subsequent Phosphorylations: 2'-C-Me-UMP is further phosphorylated by cellular kinases to its diphosphate (2'-C-Me-UDP) and finally to the active triphosphate form (2'-C-Me-UTP). These phosphorylation steps are catalyzed by enzymes such as UMP-CMP kinase and nucleoside diphosphate kinase.[1][3][6]

Prodrug strategies, such as the development of phosphoramidate derivatives (e.g., PSI-7977, the prodrug of 2'-deoxy-2'-α-fluoro-β-C-methyluridine monophosphate), have been employed to bypass the initial, often rate-limiting, phosphorylation step and efficiently deliver the monophosphate into the target cells.[6]

Mechanism of Action: Inhibition of HCV RdRp

2'-C-Me-UTP acts as a potent and selective inhibitor of the HCV NS5B RNA-dependent RNA polymerase. Its mechanism of action involves functioning as a non-obligate chain terminator of viral RNA synthesis.[7]

The key steps in the mechanism of inhibition are:

-

Competitive Binding: 2'-C-Me-UTP competes with the natural uridine triphosphate (UTP) for binding to the active site of the HCV RdRp.

-

Incorporation into Nascent RNA: The viral polymerase incorporates the 2'-C-methyluridine monophosphate (2'-C-Me-UMP) into the growing viral RNA chain.

-

Chain Termination: Although 2'-C-Me-UMP possesses a 3'-hydroxyl group, which is typically required for the formation of the next phosphodiester bond, the presence of the 2'-C-methyl group creates steric hindrance. This steric clash prevents the proper alignment of the incoming nucleoside triphosphate, thereby blocking the closure of the RdRp active site and halting further elongation of the RNA chain.[7]

Quantitative Data Summary

The following tables summarize the quantitative data for the inhibitory activity of 2'-C-Me-UTP and its parent nucleoside analogs against HCV.

Table 1: In Vitro Inhibition of HCV RdRp by 2'-C-Methylated Nucleoside Triphosphates

| Compound | Enzyme | Assay Condition | Ki (μM) | IC50 (μM) | Reference |

| 2'-C-Me-UTP (as RO2433-TP) | Wild-type HCV RdRp | Steady-state kinetics | 0.42 | 0.52 | [8][9] |

| 2'-C-Me-UTP (as RO2433-TP) | S282T Mutant HCV RdRp | Steady-state kinetics | 22 | - | [9] |

| PSI-6130-TP | Wild-type HCV RdRp | Steady-state kinetics | 4.3 | 0.13 | [5][8] |

| 2'-C-Me-ATP | Wild-type HCV RdRp | Steady-state kinetics | 1.5 | - | [5] |

| 2'-C-Me-CTP | Wild-type HCV RdRp | Steady-state kinetics | 1.6 | - | [5] |

Table 2: Anti-HCV Activity of 2'-C-Methylated Nucleoside Analogs in Replicon Assays

| Compound | Replicon Genotype | EC50 (μM) | EC90 (μM) | CC50 (μM) | Reference |

| 2'-C-methylcytidine (2CMC) | DENV subgenomic | 11.2 ± 0.3 | - | >100 | [10] |

| PSI-7977 | Genotype 1b (Clone A) | 0.086 ± 0.02 | 0.29 ± 0.06 | >100 | [6] |

| PSI-7977 | Genotype 1a (H77) | 0.43 ± 0.026 | 1.22 ± 0.86 | >50 | [6] |

| PSI-7977 | Genotype 2a (JFH-1) | 0.28 ± 0.073 | 1.36 ± 0.12 | >50 | [6] |

| 2'-C-Me-Adenosine | HBI10A cells | 0.3 ± 0.06 | - | >100 | [11] |

| 2'-O-Me-Cytidine | HBI10A cells | 21 ± 5 | - | >100 | [11] |

Experimental Protocols

In Vitro HCV RdRp Inhibition Assay

This protocol describes a method to determine the in vitro inhibitory activity of a compound against HCV RNA-dependent RNA polymerase.

Materials:

-

Purified recombinant HCV NS5B polymerase

-

RNA template (e.g., (-)IRES)

-

Nucleoside triphosphates (ATP, CTP, GTP, UTP)

-

Radiolabeled nucleotide (e.g., [α-³²P]UTP or [³H]UTP)

-

Test compound (e.g., 2'-C-Me-UTP)

-

Reaction buffer (20 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 1 mM DTT, 40 mM NaCl)

-

RNase inhibitor

-

10% Trichloroacetic acid (TCA)

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, RNase inhibitor, unlabeled ATP, CTP, and GTP, and the RNA template.

-

Add varying concentrations of the test compound to the reaction mixture.

-

Initiate the reaction by adding the HCV NS5B polymerase and the radiolabeled UTP.

-

Incubate the reaction mixture at 30°C for a defined period (e.g., 2 hours).

-

Stop the reaction by adding 10% TCA to precipitate the newly synthesized radiolabeled RNA.

-

Filter the reaction mixture through glass fiber filters to capture the precipitated RNA.

-

Wash the filters with 10% TCA and then with ethanol to remove unincorporated nucleotides.

-

Measure the radioactivity on the filters using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to a no-inhibitor control.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

For determining the Ki value, a competitive inhibition assay is performed by varying the concentration of the natural substrate (UTP) at different fixed concentrations of the inhibitor.

HCV Replicon Assay

This protocol describes a cell-based assay to evaluate the antiviral activity of a compound against HCV replication using a subgenomic replicon system.

Materials:

-

Huh-7 cells stably harboring an HCV subgenomic replicon (e.g., with a luciferase reporter gene)

-

Culture medium (DMEM with 10% FBS, penicillin-streptomycin, and G418 for selection)

-

G418-free culture medium

-

Test compound

-

96-well opaque-walled plates

-

Luciferase assay system (e.g., Bright-Glo™)

-

Luminometer

-

Cell viability assay reagent (e.g., CellTiter-Glo®)

Procedure:

-

Culture the HCV replicon cells in medium containing G418.

-

On the day of the assay, trypsinize the cells and resuspend them in G418-free medium.

-

Seed the cells into 96-well opaque-walled plates at a density of approximately 1 x 10⁴ cells per well.

-

Incubate the plates for 24 hours at 37°C to allow for cell attachment.

-

Prepare serial dilutions of the test compound in G418-free medium. The final DMSO concentration should be kept constant and low (e.g., ≤0.5%).

-

Add the diluted compound to the cell plates. Include appropriate controls (vehicle control and a known HCV inhibitor).

-

Incubate the plates for 72 hours at 37°C.

-

For Antiviral Activity (Luciferase Assay): a. Equilibrate the plates to room temperature. b. Lyse the cells and measure luciferase activity using a commercial kit according to the manufacturer's instructions. c. Read the luminescence on a luminometer.

-

For Cytotoxicity (Cell Viability Assay): a. In a parallel plate, add a cell viability reagent (e.g., CellTiter-Glo®) to each well. b. Measure the luminescence, which corresponds to the number of viable cells.

-

Data Analysis: a. For antiviral activity, normalize the luciferase signal to the vehicle control and calculate the percentage of inhibition. b. Determine the EC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration. c. For cytotoxicity, normalize the cell viability signal to the vehicle control. d. Determine the CC₅₀ value by plotting the percentage of cell viability against the logarithm of the compound concentration.

Quantification of Intracellular Nucleoside Triphosphates

This protocol outlines a general method for the extraction and quantification of intracellular nucleoside triphosphates using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

-

Cultured cells (e.g., Huh-7 or primary hepatocytes)

-

Ice-cold phosphate-buffered saline (PBS)

-

Cold 70% methanol

-

Strong anion exchange solid-phase extraction (SPE) cartridges

-

LC-MS/MS system

-

Stable isotope-labeled internal standards

Procedure:

-

Culture cells to the desired confluency and treat with the parent nucleoside analog for a specified time.

-

Wash the cells three times with ice-cold PBS to remove any extracellular compound.

-

Lyse the cells by adding cold 70% methanol and scrape the cells.

-

Centrifuge the cell lysate to pellet the cellular debris.

-

Collect the supernatant containing the intracellular metabolites.

-

Isolate the mono-, di-, and triphosphate fractions from the cell extract using strong anion exchange SPE.

-

(Optional but common) Dephosphorylate each fraction to the parent nucleoside to simplify analysis and improve sensitivity.

-

Analyze the samples by LC-MS/MS. Use stable isotope-labeled internal standards for accurate quantification.

-

Quantify the amount of each phosphorylated species based on a standard curve.

-

Normalize the results to the cell number to determine the intracellular concentration.

Conclusion

2'-C-Methyluridine triphosphate is a key antiviral agent that exemplifies the power of nucleoside analog-based therapies. Its metabolic activation from cytidine precursors and its potent, selective inhibition of the HCV RdRp through non-obligate chain termination provide a clear mechanism of action. The experimental protocols detailed in this guide offer a framework for the continued investigation and development of this important class of antiviral compounds. A thorough understanding of the metabolic pathways and mechanisms of action is crucial for the rational design of next-generation nucleoside inhibitors with improved efficacy and safety profiles.

References

- 1. A simplified method for rapid quantification of intracellular nucleoside triphosphates by one-dimensional thin-layer chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Quantitative analysis of intracellular nucleoside triphosphates and other polar metabolites using ion pair reversed-phase liquid chromatography coupled with tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The mechanism of action of beta-D-2'-deoxy-2'-fluoro-2'-C-methylcytidine involves a second metabolic pathway leading to beta-D-2'-deoxy-2'-fluoro-2'-C-methyluridine 5'-triphosphate, a potent inhibitor of the hepatitis C virus RNA-dependent RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 3'-C-branched 2'-deoxy-5-methyluridines: synthesis, enzyme inhibition, and antiviral properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mechanism of Activation of β-d-2′-Deoxy-2′-Fluoro-2′-C-Methylcytidine and Inhibition of Hepatitis C Virus NS5B RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 7. Inhibitors of the Hepatitis C Virus Polymerase; Mode of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ptacts.uspto.gov [ptacts.uspto.gov]

- 9. The Mechanism of Action of β-d-2′-Deoxy-2′-Fluoro-2′-C-Methylcytidine Involves a Second Metabolic Pathway Leading to β-d-2′-Deoxy-2′-Fluoro-2′-C-Methyluridine 5′-Triphosphate, a Potent Inhibitor of the Hepatitis C Virus RNA-Dependent RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Characterization of the activity of 2'-C-methylcytidine against dengue virus replication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

2'-C-Methyluridine: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

2'-C-methyluridine is a synthetic nucleoside analog that has garnered significant attention in the field of antiviral drug development. As a key intermediate in the synthesis of other potent antiviral agents and possessing intrinsic activity itself, understanding its properties is crucial for researchers in virology and medicinal chemistry. This technical guide provides a comprehensive overview of 2'-C-methyluridine, including its synthesis, mechanism of action, antiviral activity, and the experimental protocols used for its evaluation.

Synthesis of 2'-C-Methyluridine

The chemical synthesis of 2'-C-methyluridine is a multi-step process that often begins with a protected uridine derivative. While various synthetic routes have been described, a general approach involves the introduction of a methyl group at the 2'-position of the ribose sugar.

Representative Synthetic Scheme:

A common strategy involves the oxidation of the 2'-hydroxyl group to a ketone, followed by the addition of a methyl group using an organometallic reagent such as a Grignard reagent or methyllithium. Subsequent stereoselective reduction and deprotection steps yield the final 2'-C-methyluridine product.

Mechanism of Action

The antiviral activity of 2'-C-methyluridine is primarily exerted through its anabolite, 2'-C-methyluridine 5'-triphosphate. As a nucleoside analog, 2'-C-methyluridine is taken up by host cells and undergoes intracellular phosphorylation by host cell kinases to its active triphosphate form.